5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Description
5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H23ClN4OS and its molecular weight is 438.97. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds with the pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold have shown significant in vitro antibacterial and antifungal activities. For example, a study synthesized a new series of benzothiazole pyrimidine derivatives that exhibited excellent antibacterial and antifungal activities, surpassing standard drugs in some cases (Maddila et al., 2016).
Anticancer Activities
Pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives have also been evaluated for their anticancer properties. One study reported the synthesis of novel compounds in this class, demonstrating potent inhibitory activity against various cancer cell lines, including human breast adenocarcinoma MCF-7 cells, with certain derivatives showing remarkable efficacy (Abdellatif et al., 2014).
Anti-Inflammatory and Analgesic Agents
Research into novel pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives has also identified compounds with promising anti-inflammatory and analgesic activities. Some of these compounds were found to have high COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, suggesting their potential as pharmaceutical agents (Abu‐Hashem et al., 2020).
Synthesis Methods and Mechanistic Studies
Studies on the synthesis and reactions of pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives have contributed to the understanding of their chemical properties and potential modifications to enhance their biological activities. Investigations into the synthesis methods, such as microwave-assisted synthesis, have shown efficient pathways to produce these compounds with potential bioactivity (Djekou et al., 2006).
Properties
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4OS/c1-4-28-21-20(16(3)26-28)25-23(30-14-18-6-5-7-19(24)12-18)27(22(21)29)13-17-10-8-15(2)9-11-17/h5-12H,4,13-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSJHKJPQJQZHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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